molecular formula C21H16Br2N2 B10864296 N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine

N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine

Cat. No.: B10864296
M. Wt: 456.2 g/mol
InChI Key: VAGWDBGHQJLXMK-BMIPUPODSA-N
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Description

N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine is an organic compound that features a complex structure with bromine atoms attached to aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine typically involves the reaction of 4-bromoaniline with benzaldehyde derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, large-scale purification techniques like column chromatography or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or phenyl derivatives.

Scientific Research Applications

N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler compound with a single bromine atom attached to an aniline group.

    Bis(4-bromophenyl)amine: Contains two bromine atoms attached to phenyl groups, similar to the target compound but lacks the propenylidene linkage.

Uniqueness

N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine is unique due to its specific structural features, including the propenylidene linkage and the presence of bromine atoms on both the aniline and phenyl groups

Properties

Molecular Formula

C21H16Br2N2

Molecular Weight

456.2 g/mol

IUPAC Name

4-bromo-N-[(Z)-3-(4-bromophenyl)imino-1-phenylprop-1-enyl]aniline

InChI

InChI=1S/C21H16Br2N2/c22-17-6-10-19(11-7-17)24-15-14-21(16-4-2-1-3-5-16)25-20-12-8-18(23)9-13-20/h1-15,25H/b21-14-,24-15?

InChI Key

VAGWDBGHQJLXMK-BMIPUPODSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=NC2=CC=C(C=C2)Br)/NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=CC=NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br

Origin of Product

United States

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